molecular formula C15H10ClN3OS2 B2531905 5-[(4-chlorophenyl)sulfanyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide CAS No. 303151-34-0

5-[(4-chlorophenyl)sulfanyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide

Cat. No. B2531905
CAS RN: 303151-34-0
M. Wt: 347.84
InChI Key: ZODVCOFPPLXXLI-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)sulfanyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide, also known as CPT, is a synthetic compound that has a variety of applications in scientific research. CPT is a small molecule that has a high affinity for binding to proteins and nucleic acids, and it can be used for a variety of biochemical and physiological studies. CPT has been used in the study of protein-protein interactions, protein folding, and nucleic acid binding, as well as for the development of novel therapeutic agents.

Scientific Research Applications

Antiviral Activity

Research has shown that certain derivatives of 5-[(4-chlorophenyl)sulfanyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide have demonstrated antiviral properties. For instance, studies have synthesized new derivatives of this compound, revealing their potential anti-tobacco mosaic virus activity (Chen et al., 2010).

Antimicrobial Agents

These compounds have also been explored for their antimicrobial properties. A study involving the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showed moderate antimicrobial activity against certain bacterial and fungal strains (Sah et al., 2014).

Synthesis of Heterocycles

The compound plays a crucial role in the synthesis of various heterocycles. For example, studies have investigated the photoinduced molecular rearrangements and synthesis of 1,2,4-thiadiazoles (Vivona et al., 1997). These processes are integral in creating a variety of chemical structures used in further scientific research and potential drug development.

Potential in Drug Design

The structural properties of this compound derivatives are significant in drug design. Their ability to form various substituted compounds, as seen in the synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, highlights their versatility in medicinal chemistry (Park et al., 2009).

Alzheimer’s Disease Research

The derivatives of this compound have also been studied in the context of Alzheimer's disease. Research involving the synthesis of new heterocyclic compounds, such as 3-piperidinyl-1,3,4-oxadiazole derivatives, has evaluated their potential as drug candidates for this disease (Rehman et al., 2018).

Mechanism of Action

properties

IUPAC Name

5-(4-chlorophenyl)sulfanyl-N-phenylthiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3OS2/c16-10-6-8-12(9-7-10)21-15-13(18-19-22-15)14(20)17-11-4-2-1-3-5-11/h1-9H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODVCOFPPLXXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(SN=N2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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